Trifluoromethyl-Driven Lipophilicity Differential vs. Non-Fluorinated 3-(Phenylamino) Analog
The presence of the 3-(trifluoromethyl) group on the phenylamino ring increases the predicted octanol-water partition coefficient (logP) by approximately 1.3 log units relative to the unsubstituted 3-(phenylamino)-2-phenyl-1H-inden-1-one comparator (CAS 14303-28-7). This lipophilicity enhancement is a critical parameter governing membrane permeability, protein binding, and in vivo distribution [1]. The predicted logP for the target compound is ~5.5 versus ~4.2 for the non-fluorinated analog, computed using the ChemAxon consensus model .
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | ~5.5 (ChemAxon consensus prediction) |
| Comparator Or Baseline | 3-(Phenylamino)-2-phenyl-1H-inden-1-one (CAS 14303-28-7): ~4.2 |
| Quantified Difference | ΔlogP ≈ +1.3 log units (target more lipophilic) |
| Conditions | Computational prediction using ChemAxon consensus model; no experimental logP data available for either compound |
Why This Matters
The substantially higher lipophilicity predicts improved passive membrane permeability relative to the non-fluorinated analog, which is an essential parameter for researchers selecting compounds for cell-based assays or in vivo pharmacokinetic profiling.
- [1] Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. doi:10.1039/B610213C. View Source
